Optimized ADME Profile and Reduced DDI Liability of BMS 695735 vs. BMS-536924
BMS 695735 was derived from BMS-536924 via a medicinal chemistry optimization program specifically targeting ADME deficiencies. The predecessor compound BMS-536924 exhibited potent CYP3A4 inhibition, PXR-mediated CYP3A4 induction, poor aqueous solubility, and high plasma protein binding—a combination of liabilities that severely limited its utility in preclinical combination studies and translation [1]. The optimized compound BMS 695735 exhibits improved ADME properties and a low risk for drug-drug interactions while retaining broad in vivo antitumor activity [1].
| Evidence Dimension | ADME/DDI risk profile |
|---|---|
| Target Compound Data | Improved ADME properties, low risk for drug-drug interactions, orally efficacious |
| Comparator Or Baseline | BMS-536924 (potent CYP3A4 inhibition, CYP3A4 induction via PXR, poor aqueous solubility, high plasma protein binding) |
| Quantified Difference | Qualitative improvement: liability removal vs. predecessor |
| Conditions | Same chemical series optimization program; comparative ADME profiling described in medicinal chemistry letter [1] |
Why This Matters
Procurement for combination therapy studies or translational pharmacology requires an IGF-1R inhibitor with minimal CYP3A4 interference to avoid confounding DDI artifacts; BMS 695735 was specifically engineered for this purpose.
- [1] Velaparthi U, Wittman M, Liu P, Carboni JM, Lee FY, Attar R, et al. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. J Med Chem. 2008 Oct 9;51(19):5897-900. View Source
